4-(Bromomethyl)-2-methylheptane
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Overview
Description
4-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the methyl group . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of bromine or brominating agents like NBS in large-scale reactors with controlled temperature and pressure conditions is common .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-methylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Major Products:
Alcohols, Nitriles, Amines: From substitution reactions.
Alkenes: From elimination reactions.
Carboxylic Acids, Aldehydes: From oxidation reactions.
Scientific Research Applications
4-(Bromomethyl)-2-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
Comparison with Similar Compounds
4-(Chloromethyl)-2-methylheptane: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2-methylheptane: Similar structure but with an iodine atom instead of bromine.
2-Bromo-2-methylheptane: Bromine atom attached to a different carbon in the heptane chain.
Uniqueness: 4-(Bromomethyl)-2-methylheptane is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C9H19Br |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
HMYWXWDRBAYVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)CBr |
Origin of Product |
United States |
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